molecular formula C18H21N3O2 B11982327 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide

Katalognummer: B11982327
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: YIRATXVBHWNIGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide is a complex organic compound known for its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzamide group linked to a benzylidene-amino moiety, which is further substituted with a diethylamino and a hydroxy group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-diethylamino-2-hydroxybenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. It may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzamide and benzylidene-amino moieties allows for diverse interactions and applications that are not possible with the individual components .

Eigenschaften

Molekularformel

C18H21N3O2

Molekulargewicht

311.4 g/mol

IUPAC-Name

3-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-8-14(17(22)11-16)12-20-15-7-5-6-13(10-15)18(19)23/h5-12,22H,3-4H2,1-2H3,(H2,19,23)

InChI-Schlüssel

YIRATXVBHWNIGY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.